molecular formula C19H17N3O B2409531 N-Benzhydryl-6-methylpyrazine-2-carboxamide CAS No. 2415603-32-4

N-Benzhydryl-6-methylpyrazine-2-carboxamide

Cat. No. B2409531
CAS RN: 2415603-32-4
M. Wt: 303.365
InChI Key: ZEEMBFBPSAVVFW-UHFFFAOYSA-N
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Description

N-Benzhydryl-6-methylpyrazine-2-carboxamide, also known as BMPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMPC is a small molecule that belongs to the class of pyrazine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-Benzhydryl-6-methylpyrazine-2-carboxamide is not fully understood. However, studies have suggested that N-Benzhydryl-6-methylpyrazine-2-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the body. N-Benzhydryl-6-methylpyrazine-2-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. N-Benzhydryl-6-methylpyrazine-2-carboxamide has also been shown to inhibit the activity of Akt, a protein kinase that plays a role in cell survival and proliferation. Moreover, N-Benzhydryl-6-methylpyrazine-2-carboxamide has been found to activate the Nrf2 pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-Benzhydryl-6-methylpyrazine-2-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have suggested that N-Benzhydryl-6-methylpyrazine-2-carboxamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-Benzhydryl-6-methylpyrazine-2-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, N-Benzhydryl-6-methylpyrazine-2-carboxamide has been found to increase the activity of antioxidant enzymes such as SOD and catalase, which play a role in protecting cells from oxidative stress.

Advantages and Limitations for Lab Experiments

N-Benzhydryl-6-methylpyrazine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. Moreover, N-Benzhydryl-6-methylpyrazine-2-carboxamide is stable under physiological conditions and can be easily synthesized in the lab. However, one limitation of N-Benzhydryl-6-methylpyrazine-2-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N-Benzhydryl-6-methylpyrazine-2-carboxamide. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of N-Benzhydryl-6-methylpyrazine-2-carboxamide in vivo. Moreover, N-Benzhydryl-6-methylpyrazine-2-carboxamide could be studied for its potential in treating other diseases such as cardiovascular disease and autoimmune disorders. Finally, N-Benzhydryl-6-methylpyrazine-2-carboxamide could be studied for its potential as a drug candidate and could be further optimized for improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-Benzhydryl-6-methylpyrazine-2-carboxamide is a promising chemical compound that has gained significant attention in the field of scientific research. It exhibits various pharmacological properties and has potential therapeutic applications in various diseases. While further research is needed to fully understand its mechanism of action and pharmacokinetics, N-Benzhydryl-6-methylpyrazine-2-carboxamide represents a promising avenue for drug discovery and development.

Synthesis Methods

The synthesis of N-Benzhydryl-6-methylpyrazine-2-carboxamide involves the reaction of 6-methylpyrazine-2-carboxylic acid with benzhydryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified using column chromatography to obtain pure N-Benzhydryl-6-methylpyrazine-2-carboxamide.

Scientific Research Applications

N-Benzhydryl-6-methylpyrazine-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. N-Benzhydryl-6-methylpyrazine-2-carboxamide has also been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Moreover, N-Benzhydryl-6-methylpyrazine-2-carboxamide has been found to have anti-diabetic effects and has been studied for its potential in treating diabetes.

properties

IUPAC Name

N-benzhydryl-6-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-14-12-20-13-17(21-14)19(23)22-18(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,18H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEMBFBPSAVVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzhydryl-6-methylpyrazine-2-carboxamide

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